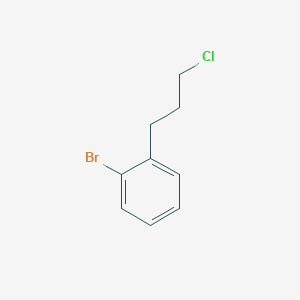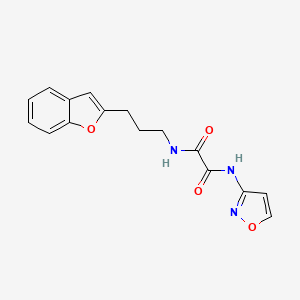
N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide: is a synthetic organic compound that features a benzofuran moiety linked to an isoxazole ring through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:
Formation of Benzofuran-2-yl Propylamine: This intermediate is synthesized by reacting benzofuran with propylamine under suitable conditions.
Formation of Isoxazol-3-yl Oxalamide: Isoxazole is reacted with oxalyl chloride to form isoxazol-3-yl oxalamide.
Coupling Reaction: The final step involves coupling benzofuran-2-yl propylamine with isoxazol-3-yl oxalamide under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted oxalamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and isoxazole moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways.
Comparison with Similar Compounds
- N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)acetamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)urea
- N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)carbamate
Uniqueness:
- The presence of the oxalamide linkage distinguishes N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide from similar compounds.
- The combination of benzofuran and isoxazole moieties provides unique chemical and biological properties.
- The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15(16(21)18-14-7-9-22-19-14)17-8-3-5-12-10-11-4-1-2-6-13(11)23-12/h1-2,4,6-7,9-10H,3,5,8H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMZTNLLBLUPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2820331.png)
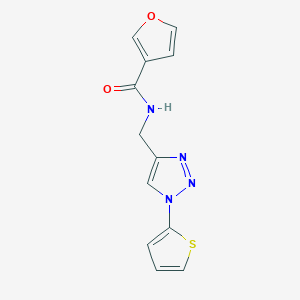
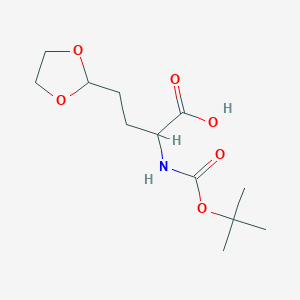
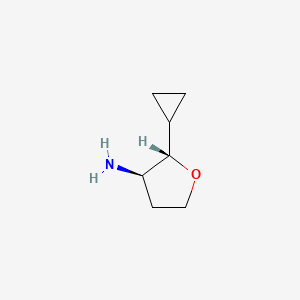
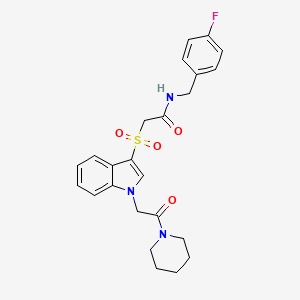
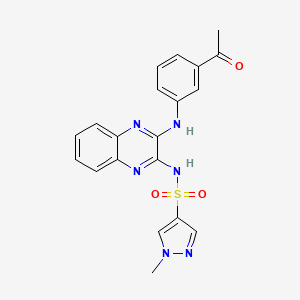
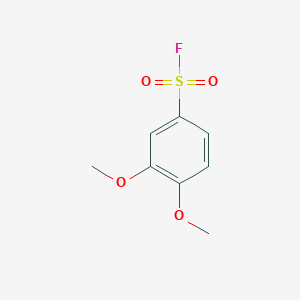
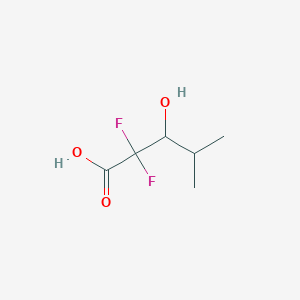
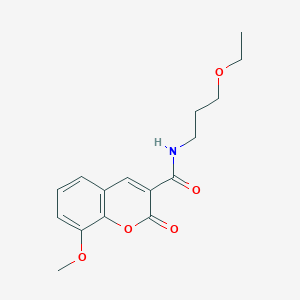
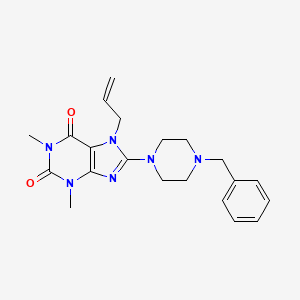
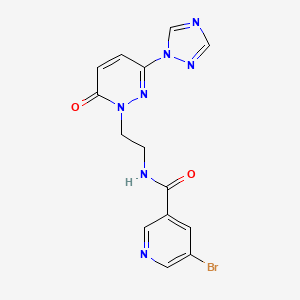

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820350.png)
